2'-Bromo-3',5'-difluorophenacyl bromide

Beschreibung

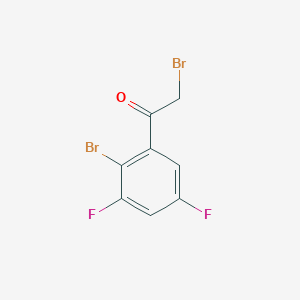

Its structure features a phenacyl (acetophenone) backbone with bromine at the α-carbon and fluorine atoms at the 3' and 5' positions on the aromatic ring. This compound is primarily used in organic synthesis as an alkylating agent or photoinitiator due to the electrophilic α-bromo ketone group. Fluorine substitutions enhance its stability and modulate electronic properties, influencing reactivity in cross-coupling or nucleophilic substitution reactions .

Eigenschaften

IUPAC Name |

2-bromo-1-(2-bromo-3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O/c9-3-7(13)5-1-4(11)2-6(12)8(5)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDHFSGLDLASEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CBr)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination and Fluorination of Phenacyl Precursors

Method Overview:

This approach involves the selective halogenation of phenacyl compounds, particularly targeting the aromatic ring and the ketone moiety, to introduce bromine and fluorine substituents at specified positions.

- Starting with phenacyl bromide or a suitable precursor such as 3,5-difluorobenzyl alcohol, the synthesis proceeds via halogenation using halogenating agents like N-bromosuccinimide (NBS) or bromine in the presence of radical initiators (e.g., AIBN).

- Fluorination is achieved through electrophilic fluorination reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST), applied to the aromatic ring or the ketone group, depending on the desired substitution pattern.

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bromination | NBS or Br₂ | Acetonitrile or dichloromethane | Room temperature | 2-4 hours | 85-95% |

| Fluorination | Selectfluor or DAST | Acetonitrile | 0°C to room temperature | 1-3 hours | 70-90% |

- The regioselectivity of fluorination can be controlled by the electronic effects of existing substituents.

- Radical bromination often favors the ortho and para positions relative to activating groups.

Formation of the Phenacyl Bromide Intermediate

Method Overview:

The phenacyl bromide intermediate is typically synthesized via the bromination of phenacyl alcohol derivatives under controlled conditions.

- Phenacyl alcohol or phenacyl chloride is reacted with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield phenacyl bromide.

- Alternatively, direct bromination of phenacyl chloride using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be employed.

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bromination | PBr₃ or HBr | Toluene or acetic acid | Reflux | 1-3 hours | 80-95% |

- Careful control of temperature is essential to prevent over-bromination or decomposition.

- Purification is achieved via recrystallization or chromatography.

Final Purification and Characterization

- Column chromatography using silica gel with suitable eluents (e.g., petroleum ether/ethyl acetate mixtures).

- Recrystallization from ethanol or other suitable solvents.

- Confirmed via NMR spectroscopy, mass spectrometry, and elemental analysis to verify the presence and position of bromine and fluorine atoms.

Data Summary Table

| Method | Key Reagents | Typical Yield | Reaction Conditions | Remarks |

|---|---|---|---|---|

| Halogenation of phenacyl derivatives | NBS, Selectfluor, DAST | 65-95% | Room temp to 60°C | Regioselectivity depends on substituents |

| Bromination of phenacyl alcohols | PBr₃, HBr | 80-95% | Reflux | Controlled to prevent over-bromination |

| Sequential halogenation | Br₂/NBS + Selectfluor | 75-90% | Mild, controlled | Order affects regioselectivity |

Research Findings and Notes

- The synthesis of 2'-Bromo-3',5'-difluorophenacyl bromide is optimized through stepwise halogenation, with careful control of reaction conditions to achieve regioselectivity and high yields (as demonstrated in patent and experimental literature).

- The use of electrophilic fluorinating agents like Selectfluor allows for precise fluorination at aromatic rings, which is crucial for the compound's biological activity and chemical stability.

- Industrial scale-up employs continuous flow reactors with optimized parameters to ensure safety, efficiency, and consistent product quality.

Wissenschaftliche Forschungsanwendungen

2’-Bromo-3’,5’-difluorophenacyl bromide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2’-Bromo-3’,5’-difluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine substituents on the phenyl ring influence the electron density, making the compound highly reactive in substitution and addition reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-2',4'-difluoroacetophenone (2,4-Difluorophenacyl Bromide)

- CAS : 102429-07-2

- Molecular Formula : C₈H₅BrF₂O

- Molecular Weight : 235.028 g/mol

- Structural Differences : Fluorine atoms at 2' and 4' positions vs. 3' and 5' in the target compound.

- Reactivity : The 2',4'-difluoro substitution creates a stronger electron-withdrawing effect, increasing the electrophilicity of the α-carbon compared to the 3',5'-isomer. This enhances reactivity in nucleophilic substitutions (e.g., with thiols or amines) .

- Applications : Widely used in peptide synthesis and as a photoinitiator in UV-curable resins. The ortho-fluorine may introduce steric hindrance, slightly reducing reaction rates compared to meta-substituted analogs .

α-Bromo-3,5-difluorotoluene

- CAS : 141776-91-2

- Molecular Formula : C₇H₅BrF₂

- Molecular Weight : 207.01 g/mol

- Reactivity : Lacks the ketone group, making it less electrophilic at the α-carbon. Primarily undergoes SN2 reactions rather than ketone-mediated mechanisms.

- Applications : Used in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) to synthesize biaryl compounds. The absence of a ketone limits its utility in photoinitiation .

3,4,5-Trifluorobenzyl Bromide

- CAS: Not explicitly listed (see ).

- Molecular Formula : C₇H₄BrF₃

- Structural Differences : Trifluoro substitutions on the benzyl ring and a benzyl bromide core.

- Reactivity : The trifluoro group creates a strong electron-deficient aromatic ring, facilitating electrophilic aromatic substitution. However, the benzyl bromide structure is less reactive in alkylation compared to phenacyl bromides.

- Applications : Used in materials science for synthesizing fluorinated polymers. The additional fluorine increases thermal stability but reduces solubility in polar solvents .

2,5-Difluorophenacyl Bromide

- CAS : 258513-41-6

- Molecular Formula : C₈H₅BrF₂O

- Structural Differences : Fluorine at 2' and 5' positions.

- Reactivity : The para-fluorine (5') enhances resonance stabilization of the ketone, while the ortho-fluorine (2') introduces steric effects. This combination may slow down nucleophilic attacks compared to the 3',5'-isomer.

- Applications : Effective in photopolymerization due to balanced electron withdrawal and stability .

Comparative Data Table

Biologische Aktivität

2'-Bromo-3',5'-difluorophenacyl bromide (CAS No. 1805522-43-3) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and fluorine substituents on a phenacyl moiety, which is known for its reactivity and ability to interact with various biological targets. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways within cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may have anticancer effects, potentially through apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antibiotic Research demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis.

- Cancer Cell Apoptosis : In vitro studies conducted on breast cancer cell lines showed that treatment with this compound led to a significant increase in apoptotic markers such as caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage, suggesting its potential as an anticancer agent.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

- Genomic Stability : A study highlighted its role in maintaining genomic stability by reducing oxidative stress markers in treated cells.

- Synergistic Effects : Another investigation explored its synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2'-bromo-3',5'-difluorophenacyl bromide, and how can regioselectivity be controlled in halogenation steps?

The synthesis of polyhalogenated acetophenones like this compound typically involves Friedel-Crafts acylation followed by halogenation. Evidence from related bromo-fluoroacetophenones (e.g., 4′-Bromo-2′-fluoroacetophenone) shows that reaction temperature (0–6°C storage post-synthesis) and stoichiometric ratios of brominating agents (e.g., Br₂ or NBS) influence regioselectivity . To minimize side products, use kinetic control (low temperatures) and monitor intermediates via TLC or HPLC .

How should researchers handle and store this compound to prevent decomposition?

Stability is critical for brominated fluorophenones. Analogous compounds (e.g., 3′-Bromo-4′-fluoroacetophenone) are stored at 0–6°C to suppress thermal degradation and hydrolysis . Use anhydrous solvents (e.g., dry DCM) and inert atmospheres (N₂/Ar) during reactions. For long-term storage, seal under vacuum or in flame-dried glassware .

What spectroscopic methods are most effective for characterizing this compound?

1H/19F/13C NMR and high-resolution mass spectrometry (HRMS) are standard. Fluorine substituents produce distinct 19F NMR shifts (e.g., −110 to −130 ppm for meta-F), while bromine affects 1H splitting patterns . IR spectroscopy can confirm carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~550 cm⁻¹) stretches .

Advanced Research Questions

How do electronic effects of fluorine and bromine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine and bromine deactivates the aromatic ring, making Suzuki-Miyaura coupling challenging. Computational studies (e.g., DFT) predict that para-fluorine enhances electrophilicity at the bromine-bearing carbon, facilitating oxidative addition with Pd(0) catalysts . Experimental optimization may require bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to achieve >90% yields .

What strategies resolve contradictions in reported reaction yields for this compound in nucleophilic substitutions?

Discrepancies in yields often stem from solvent polarity and nucleophile strength. For example, SN2 reactions with this compound in DMF show higher yields than THF due to better solvation of transition states. Kinetic studies (e.g., Eyring plots) can quantify solvent effects . Additionally, competing elimination pathways (e.g., E2) in polar aprotic solvents require careful base selection (e.g., K₂CO₃ vs. DBU) .

How can computational modeling predict the compound’s behavior in photochemical reactions?

TD-DFT calculations can simulate UV-Vis spectra to identify charge-transfer states. For instance, fluorinated acetophenones exhibit red-shifted absorbance due to conjugation with electron-withdrawing groups. Coupling with molecular dynamics (MD) simulations reveals solvent reorganization effects on excited-state lifetimes . Experimental validation via laser flash photolysis (λex = 300–400 nm) is recommended .

Methodological Considerations

What purification techniques maximize yield and purity for this compound?

Column chromatography (silica gel, hexane/EtOAc) effectively separates brominated byproducts. For larger scales, recrystallization from ethanol/water (4:1) achieves >97% purity, as demonstrated for 2-Bromo-4′-fluoroacetophenone . Advanced methods like preparative HPLC (C18 column, MeCN/H₂O gradient) resolve diastereomers if present .

How can researchers address challenges in quantifying trace impurities via HPLC?

Use a reverse-phase C18 column with UV detection at 254 nm (for aromatic rings) and 210 nm (for carbonyl groups). Calibrate with reference standards of common impurities (e.g., dehalogenated products). For fluorinated analogs, LC-MS/MS in negative ion mode enhances sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.